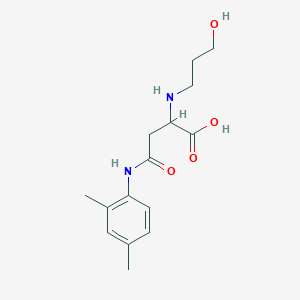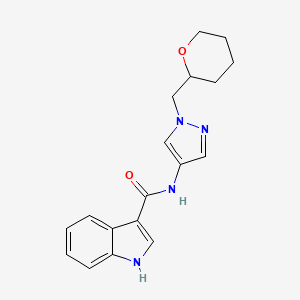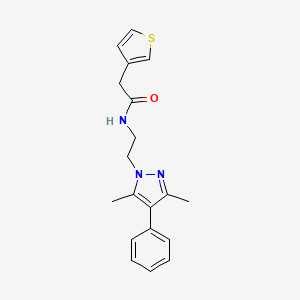
4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was achieved through a series of reactions confirmed by IR, (^1)H NMR, and single crystal X-ray diffraction studies . Although the exact synthesis route for 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is not provided, similar methodologies could potentially be applied, with adjustments for the different substituents on the aromatic ring and the side chain.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. The compound 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid had its structure confirmed by X-ray diffraction, and its vibrational wavenumbers were computed using HF and DFT methods . These techniques could be applied to determine the molecular structure of 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, providing insights into its geometric parameters and electronic configuration.
Chemical Reactions Analysis
The related compounds have been shown to undergo various chemical reactions. For example, methyl 2-benzoylamino-3-oxobutanoate was prepared from hippuric acid and subsequently reacted with hydrazines to yield pyrazolone derivatives . This indicates that the core structure of the oxobutanoic acid derivatives can be versatile in chemical transformations, suggesting that 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid could also participate in similar reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid can be inferred from spectroscopic data and computational studies. The NH stretching frequency observed in the IR spectrum of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was red-shifted, indicating a weakening of the NH bond . Additionally, the first hyperpolarizability, infrared intensities, and molecular electrostatic potential maps were reported, which are important for understanding the reactivity and interaction of the molecule with other chemical entities. These analyses could be indicative of the behavior of 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid in various environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties for Molecular Diagnosis
A novel compound closely related to 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid was synthesized for use as a fluorescent probe for β-amyloids, demonstrating high binding affinities toward Aβ(1–40) aggregates in vitro. This suggests potential applications in the molecular diagnosis of Alzheimer’s disease by providing a powerful fluorescent probe for identifying β-amyloid aggregates, a hallmark of the disease (Fa et al., 2015).
Environmental Monitoring and Analytical Chemistry
In the domain of environmental science and analytical chemistry, derivatives of 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid have been developed for sensitive detection and monitoring of pesticides in agricultural samples. A study developed a sensitive ELISA method for analyzing organophosphorous insecticide residues in fruit, leveraging the chemical structure for creating specific detection assays. This indicates its utility in enhancing food safety and environmental monitoring by providing a convenient and reliable tool for pesticide residue detection in agricultural products (Zhang et al., 2008).
Drug Synthesis and Pharmaceutical Research
In pharmaceutical research, compounds structurally related to 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid have been synthesized for various therapeutic applications. For instance, derivatives have been explored for their potential as allosteric modifiers of hemoglobin, aiming to decrease the oxygen affinity of human hemoglobin A. This research could lead to novel therapeutic agents for conditions requiring modulation of oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Biochemistry and Plant Science
Betalains, vacuolar pigments with a nitrogenous core structure, have been studied extensively for their chemistry and biochemistry, highlighting the role of related compounds in plant pigment synthesis. This research is significant for understanding pigment biosynthesis pathways and for applications in food coloring and antioxidants, showcasing the diverse applications of compounds with similar structures in plant science and nutraceuticals (Khan & Giridhar, 2015).
Eigenschaften
IUPAC Name |
4-(2,4-dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-4-5-12(11(2)8-10)17-14(19)9-13(15(20)21)16-6-3-7-18/h4-5,8,13,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINPPSXEKPWCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2528328.png)
![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2528329.png)
![1-[3-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazine-7-carbonyl)phenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2528330.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2528331.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2528333.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2528334.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2528336.png)
![4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2528339.png)

![2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2528343.png)


![4-bromo-N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2528350.png)